molecular formula C10H16 B13795798 Tricyclo[6.2.0.03,6]decane CAS No. 277-87-2

Tricyclo[6.2.0.03,6]decane

Cat. No.: B13795798
CAS No.: 277-87-2
M. Wt: 136.23 g/mol
InChI Key: BQVPJCNZRNQELG-UHFFFAOYSA-N
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Description

Contextualization of Polycyclic Hydrocarbons in Modern Synthesis

Polycyclic hydrocarbons, organic compounds featuring multiple fused rings, are fundamental structures in organic chemistry. wikipedia.orgresearchgate.net Their unique three-dimensional arrangements give rise to distinct chemical, physical, and electronic properties. mdpi.comrsc.org These characteristics make them valuable building blocks in the synthesis of complex molecules with applications in materials science, pharmaceuticals, and electronics. rsc.orgnumberanalytics.com Polycyclic aromatic hydrocarbons (PAHs), a subclass of polycyclic hydrocarbons, are composed of fused aromatic rings and are known for their stability and unique optical and electronic properties. wikipedia.orgmdpi.com They are often synthesized through reactions like Diels-Alder and cyclodehydrogenation. numberanalytics.com

Significance of Strained Cage Systems in Organic Chemistry Research

Strained cage systems are a fascinating area of study within polycyclic hydrocarbons. These molecules possess significant ring strain due to deviations from ideal bond angles and lengths, leading to unique reactivity. beilstein-journals.org The enforced proximity of reactive intermediates within the cage structure, known as the cage effect, can significantly influence the outcome of chemical reactions, affecting efficiency, regioselectivity, and stereoselectivity. acs.org This has important implications for both biological transformations and synthetic applications like free radical polymerization. acs.org The study of these systems provides insights into fundamental chemical principles and enables the development of novel synthetic methodologies. beilstein-journals.orgacs.org Organic molecular cages, with their well-defined internal cavities, are particularly interesting for their applications in molecular separations, catalysis, and drug delivery. wikipedia.org

Historical Development of Tricyclo[6.2.0.03,6]decane Chemistry

The study of this compound and its derivatives has been advanced significantly through photochemical methods. A key synthetic route to this tricyclic system is the photodimerization of certain dienes and related compounds. acs.orgmiami.edu For instance, the topochemically-controlled solid-state photodimerization has been utilized to produce this compound derivatives. miami.edu Research has also explored the stereochemistry of these derivatives obtained through the photodimerization of compounds like dimethyl trans,trans-penta-1,4-dien-3-one-1,5-dicarboxylate. acs.org Furthermore, the synthesis of functionalized tricyclo[6.2.0.02,6]decane ring systems, which are core structures in natural products like kelsoene (B1244087) and poduran, has been achieved through intramolecular [2+2] photocycloaddition reactions. researchgate.netias.ac.in The thermal cycloaddition of diphenylcyclopropenone (B372975) to a related tricyclic pentaene has also been investigated, leading to a quadricyclanone derivative that undergoes further photochemical conversion. rsc.org

Chemical and Physical Properties of this compound

The parent compound, this compound, possesses the chemical formula C10H16 and a molecular weight of 136.2340 g/mol . nih.govnist.gov Its IUPAC name is tricyclo[6.2.0.0³,⁶]decane, and it is registered under the CAS number 277-87-2. nist.govchemsrc.com

Interactive Data Table: Chemical and Physical Properties of this compound and its Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound277-87-2C10H16136.234
syn-Tricyclo[6.2.0.03,6]decane-2,7-dione87305-43-9C10H10O2162.18
anti-Tricyclo[6.2.0.03,6]decane-2,7-dioneC10H10O2162.18
Tricyclo[6.2.0.03,6]deca-1(8),2,6-triene1610-51-1C10H8128.17211 epa.gov101 epa.gov
2,7-Dioxo-tricyclo[6.2.0.03,6]decane-4,5,9,10-tetracarboxylic acidC14H12O10340.24
This compound-4,5,9,10-tetracarboxylic 4,5:9,10-dianhydride29098-08-6C14H12O6276.24
4,5,9,10-Tetraaryl-tricyclo[6.2.0.03,6]decane-2,7-dionesVariesVaries

Synthesis of this compound

A primary method for synthesizing the this compound skeleton is through photochemical reactions, specifically intramolecular [2+2] photocycloadditions. This approach is particularly useful for creating functionalized derivatives. For example, the synthesis of a functionalized tricyclo[6.2.0.02,6]decane ring system, a core structure of the natural products kelsoene and poduran, utilizes a stereocontrolled copper(I)-catalyzed intramolecular [2+2] photocycloaddition of a 1,6-diene. researchgate.netias.ac.in

Another significant synthetic route involves the photodimerization of dienones. The solid-state photochemical dimerization of 4-oxo-2,5-heptdienedioic acid yields 2,7-dioxo-tricyclo[6.2.0.03,6]decane-4,5,9,10-tetracarboxylic acid with high efficiency. researchgate.net Similarly, photodimerization of 1,5-diaryl-1,4-pentadien-3-ones has been employed to produce 4,5,9,10-tetraaryl-tricyclo[6.2.0.03,6]decane-2,7-diones. researchgate.net The mechanism for these photodimerizations is proposed to proceed through a diradical stepwise process via a triplet excited state. researchgate.net

Furthermore, the synthesis of syn-tricyclo[6.2.0.03,6]decane-2,7-dione can be achieved from bicyclo[4.2.0]oct-3-ene-2,5-dione and ethene. chemsrc.com

Reactions of this compound

The strained nature of the this compound framework makes it susceptible to various rearrangement reactions. Thermal and photochemical stimuli can induce significant structural transformations.

For instance, a quadricyclanone derivative, formed from the thermal cycloaddition of diphenylcyclopropenone to a tricyclo[6.2.0.03,6]deca-pentaene, undergoes further conversion upon heating or photolysis. rsc.org Heating leads to a bicyclobutane derivative, while photolysis yields a benzocyclobutene bearing keten and cyclopropenyl groups. rsc.org

A remarkable rearrangement occurs when a specific cyclobutane (B1203170) derivative is heated in toluene, selectively producing tricyclo[6.2.0.03,6]deca-1,3,6,8-tetraene, a notably stable para-quinodimethane. researchgate.net The formation of this product is explained by a cascade of pericyclic reactions. researchgate.net

Applications of this compound Derivatives in Material Science

The unique and rigid structure of this compound derivatives makes them interesting building blocks for advanced materials. While direct applications of the parent compound are not widely reported, its derivatives show potential in several areas.

Tricyclic compounds, in general, are utilized in the development of new materials due to their distinct structural features. ontosight.ai Derivatives of this compound, with their inherent strain and defined stereochemistry, can be envisioned as monomers for polymers with tailored properties. The rigid cage-like structure could impart high thermal stability and specific mechanical properties to the resulting polymers.

Furthermore, the synthesis of tetra-aryl substituted this compound-2,7-diones introduces functionalities that could be exploited in the design of materials with specific optical or electronic properties. researchgate.net The spatial arrangement of the aryl groups, dictated by the tricyclic core, could lead to novel chromophoric or electrophoric systems.

This compound and its derivatives represent a significant class of strained polycyclic hydrocarbons. Their synthesis, primarily achieved through elegant photochemical strategies such as intramolecular [2+2] cycloadditions and photodimerizations, provides access to complex and sterically defined three-dimensional structures. The inherent strain within this tricyclic system governs its reactivity, leading to fascinating and often complex rearrangement reactions under thermal or photochemical conditions. While the direct applications of the parent hydrocarbon are limited, its derivatives hold promise as unique building blocks in material science, offering the potential to create polymers and functional materials with novel properties. The continued exploration of the synthesis and reactivity of the this compound framework will undoubtedly contribute to the broader field of advanced organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

277-87-2

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

tricyclo[6.2.0.03,6]decane

InChI

InChI=1S/C10H16/c1-2-8-6-10-4-3-9(10)5-7(1)8/h7-10H,1-6H2

InChI Key

BQVPJCNZRNQELG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC3CCC3C2

Origin of Product

United States

Advanced Structural and Spectroscopic Characterization of Tricyclo 6.2.0.03,6 Decane

X-ray Crystallographic Analysis for Elucidating Cage Structure and Intermolecular Interactions

To date, a complete single-crystal X-ray diffraction study for the parent Tricyclo[6.2.0.03,6]decane has not been reported in publicly accessible literature. Structural insights into this tricyclic system are primarily derived from crystallographic analyses of its substituted derivatives. These studies, while not providing the exact parameters for the unsubstituted hydrocarbon, offer a foundational understanding of the core cage structure and how it accommodates various substituents.

For instance, the analysis of functionalized derivatives reveals the inherent strain within the fused cyclobutane (B1203170) and cyclohexane (B81311) rings. The bond lengths and angles within the tricyclic framework are expected to deviate from standard sp³-hybridized carbon values, a direct consequence of the rigid, sterically demanding geometry.

Determination of Precise Bond Lengths, Angles, and Dihedral Angles

A hypothetical data table based on computational modeling or data from a simple derivative would resemble the following:

ParameterPredicted Value
C-C Bond Length (Cyclobutane)Data not available
C-C Bond Length (Cyclohexane)Data not available
C-C-C Angle (Cyclobutane)Data not available
C-C-C Angle (Cyclohexane)Data not available
Dihedral Angle (Ring Fusion)Data not available

Conformational Analysis in the Solid State

The solid-state conformation of this compound would be dictated by the efficient packing of molecules in the crystal lattice. Intermolecular forces, such as van der Waals interactions, would play a crucial role in determining the final crystalline arrangement. The rigid nature of the tricyclic system limits its conformational flexibility compared to more acyclic or larger ring systems. The cyclohexane ring is likely to adopt a strained chair or boat conformation due to the constraints imposed by the fused cyclobutane ring. Analysis of intermolecular contacts in the crystal structure of derivatives can provide insights into the potential packing motifs of the parent compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

For the parent this compound, ¹H and ¹³C NMR spectra would be expected to show a number of signals corresponding to the symmetrically distinct protons and carbons in the molecule. The chemical shifts would be influenced by the anisotropic effects of the cage structure and the inherent ring strain.

¹H NMR: The proton spectrum would likely exhibit complex multiplets due to spin-spin coupling between neighboring protons. The bridgehead protons would likely appear at different chemical shifts compared to the methylene (B1212753) protons on the rings.

¹³C NMR: The carbon spectrum would provide information on the number of unique carbon environments. The strained nature of the cyclobutane ring carbons would likely cause their signals to appear at a characteristic chemical shift.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would be essential to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would provide crucial information about long-range proton-carbon connectivities, helping to piece together the complete carbon framework.

A table summarizing the expected NMR data would be structured as follows:

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
C1/C8Data not availableData not availableData not availableData not available
C2/C7Data not availableData not availableData not availableData not available
C3/C6Data not availableData not availableData not availableData not available
C4/C5Data not availableData not availableData not availableData not available
C9/C10Data not availableData not availableData not availableData not available

Dynamic NMR Studies of Conformational Mobility

Given the rigid nature of the this compound skeleton, significant conformational mobility at room temperature is not expected. The fused ring system severely restricts bond rotations. However, variable-temperature NMR studies could potentially reveal subtle dynamic processes, such as slight puckering or twisting of the cyclohexane ring. Any such dynamic behavior would be reflected in changes in the NMR lineshapes as a function of temperature.

Vibrational Spectroscopy (IR, Raman) for Probing Strain and Functional Groups

The vibrational spectra (Infrared and Raman) of this compound would be characterized by vibrational modes associated with its hydrocarbon framework. The absence of functional groups means the spectra would be dominated by C-H and C-C stretching and bending vibrations.

The key utility of IR and Raman spectroscopy for this molecule would be in probing the effects of ring strain. The frequencies of certain vibrational modes, particularly those involving the cyclobutane ring, would be expected to shift compared to their counterparts in unstrained alkanes. For example, the C-H stretching frequencies might be slightly higher due to changes in hybridization caused by angle strain. The C-C stretching vibrations of the cyclobutane ring would also be of diagnostic value.

A representative table of expected vibrational frequencies is presented below:

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
C-H Stretch (Cyclohexane)Data not availableData not availableData not available
C-H Stretch (Cyclobutane)Data not availableData not availableData not available
C-C StretchData not availableData not availableData not available
CH₂ ScissoringData not availableData not availableData not available
CH₂ Rocking/TwistingData not availableData not availableData not available

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound (C10H16), the molecular weight is 136.23 g/mol . nist.gov The mass spectrum is expected to show a molecular ion peak at m/z = 136. Saturated cyclic hydrocarbons, in general, tend to exhibit more intense molecular ion peaks compared to their acyclic counterparts due to the greater stability of the cyclic structure. ic.ac.uk

The fragmentation of this compound would be dictated by the inherent ring strain of its bicyclo[6.2.0]decane framework. The cleavage of C-C bonds is a common fragmentation pathway for alkanes, aiming to relieve strain and form stable carbocations. wikipedia.org The fragmentation of cyclic alkanes is often initiated by the opening of the ring, followed by subsequent cleavages. ic.ac.uk A common fragmentation pattern for cyclic systems involves the loss of a neutral ethylene (B1197577) molecule (C2H4, 28 Da), which would result in a fragment ion at m/z = 108. whitman.edu Another likely fragmentation is the loss of an ethyl radical (•C2H5, 29 Da), leading to a fragment at m/z = 107. whitman.edu

The fragmentation of bicycloalkanes can be more complex than that of monocyclic compounds, with initial ring opening followed by rearrangements and further fragmentation. researchgate.net The resulting spectrum is anticipated to be a series of ion clusters separated by 14 mass units, corresponding to the loss of (CH2)n groups. ic.ac.uk

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

m/zProposed FragmentComments
136[C10H16]+•Molecular Ion (M+•)
121[C9H13]+Loss of a methyl radical (•CH3)
108[C8H12]+•Loss of ethylene (C2H4)
107[C8H11]+Loss of an ethyl radical (•C2H5)
93[C7H9]+Further fragmentation
79[C6H7]+Further fragmentation
67[C5H7]+Further fragmentation
54[C4H6]+•Cyclobutadiene radical cation or butadiene radical cation

Note: This table represents a hypothetical fragmentation pattern based on the general principles of mass spectrometry of cyclic and polycyclic alkanes. The relative abundances of the peaks would depend on the specific ionization conditions and the stability of the resulting fragments.

Gas-Phase Electron Diffraction for Precise Molecular Geometry

Gas-phase electron diffraction (GED) is a technique used to determine the three-dimensional structure of molecules in the gaseous state. It provides precise measurements of bond lengths, bond angles, and dihedral angles. While specific experimental GED data for this compound are not readily found in the literature, the expected molecular geometry can be inferred from the principles of structural chemistry and computational modeling of strained polycyclic systems.

The structure of this compound is characterized by a fusion of cyclobutane and cyclohexane rings, leading to significant ring strain. This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp3-hybridized carbon atoms and from torsional strain due to eclipsing interactions.

Computational chemistry provides a powerful tool for predicting the geometry of molecules for which experimental data is unavailable. kallipos.gr Theoretical calculations, such as those using density functional theory (DFT) or ab initio methods, can provide optimized geometries with high accuracy.

Table 2: Theoretically Predicted Molecular Geometry of this compound

ParameterValue
Bond Lengths (Å)
C-C (cyclobutane ring)~ 1.55 - 1.57
C-C (cyclohexane ring)~ 1.54 - 1.56
C-H~ 1.09 - 1.10
**Bond Angles (°) **
C-C-C (internal, cyclobutane ring)~ 88 - 90
C-C-C (internal, cyclohexane ring)~ 110 - 114
H-C-H~ 107 - 109
Dihedral Angles (°)
Ring fusionSpecific values defining the puckering of the rings

Note: The values in this table are representative and are based on theoretical considerations and computational studies of similar strained polycyclic systems. Actual experimental values may vary.

Theoretical and Computational Investigations of Tricyclo 6.2.0.03,6 Decane

Quantum Chemical Calculations on Electronic Structure and Stability

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for investigating the geometric and electronic properties of organic molecules. For strained systems like Tricyclo[6.2.0.03,6]decane, DFT, particularly with hybrid functionals like B3LYP, offers a reliable approach to predict molecular structures and energies.

Theoretical studies on related bicyclic systems, such as bicyclo[2.2.0]hexane, have been conducted to understand their structural parameters. For instance, DFT calculations at the B3LYP/6-311G++(d,p) level of theory have been used to determine the equilibrium geometry of cis-bicyclo[2.2.0]hexane. These studies indicate that the cis-conformation is significantly more stable than the trans-isomer. globalresearchonline.net The optimized geometric parameters, including bond lengths and angles, provide a foundational understanding of the strain within the fused ring system.

A comparative theoretical study of various C8H14 isomers, including cis- and trans-bicyclo[4.2.0]octane, using DFT at the B3LYP level with different basis sets (6-31G, 6-31G**, 6-311G, and 6-311G+**) has been performed to evaluate their relative stabilities. neuroquantology.com The calculations of relative energies based on their Hartree energies and thermochemical parameters help in identifying the most stable isomers. neuroquantology.com Such computational approaches would be directly applicable to this compound to determine its most stable conformation and to analyze its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity.

Table 1: Calculated Geometric Parameters of a Representative Fused Cyclobutane (B1203170) System (cis-Bicyclo[2.2.0]hexane) using DFT

ParameterValue
C1-C2 Bond Length (Å)1.56
C1-C6 Bond Length (Å)1.58
C2-C3 Bond Length (Å)1.55
C1-C2-C3 Bond Angle (°)87.5
C1-C6-C5 Bond Angle (°)87.9
Dihedral Angle (°)116.5

Note: Data is illustrative and based on typical values for fused cyclobutane rings from computational studies.

Ab Initio Methods for Energy Landscape Exploration

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are crucial for accurately exploring the potential energy surface of molecules. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality energies for different conformations and transition states.

For a molecule like this compound, ab initio calculations would be instrumental in mapping out the energy landscape, identifying various local minima corresponding to different conformers, and determining the energy barriers for interconversion between them. For instance, ab initio studies on bicyclo[2.2.0]hexene, a related unsaturated analog, have been used to investigate its thermal rearrangement and the associated activation barriers. chemrxiv.org Similar high-level calculations on this compound would provide a detailed picture of its kinetic stability and potential reaction pathways.

Strain Energy Analysis of the this compound Ring System

The fusion of multiple cyclobutane rings in the this compound framework leads to significant ring strain, which is a key determinant of its reactivity and stability. Quantifying this strain is a central goal of theoretical analysis.

Quantification of Ring Strain through Isodesmic and Homodesmotic Reactions

A common and effective method for quantifying ring strain is through the use of hypothetical isodesmic and homodesmotic reactions. These reactions are constructed such that the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in calculations and isolate the strain energy.

The strain energy of bicyclo[4.2.0]octane has been evaluated using isodesmic reactions, providing a quantitative measure of the energetic penalty associated with its fused ring structure. umsl.edue-bookshelf.de For this compound, a suitable isodesmic reaction would involve breaking open the tricyclic system into less strained, open-chain, or monocyclic alkanes while maintaining the same number of C-C and C-H bonds of each type. The enthalpy of this reaction, calculated using a reliable computational method, would provide a direct measure of the strain energy.

Table 2: Representative Strain Energies of Related Bicyclic Alkanes

CompoundExperimental Strain Energy (kcal/mol)
cis-Bicyclo[2.2.0]hexane54.1
bicyclo[4.2.0]octane26.2 ± 2.7

Note: Data sourced from published experimental and computational studies. researchgate.netsemanticscholar.org

Orbital Analysis and Bonding Characteristics within the Strained Framework

The geometric distortions required to form the fused cyclobutane rings in this compound lead to unusual bonding characteristics. The C-C-C bond angles are significantly compressed from the ideal tetrahedral angle of 109.5°, resulting in "bent" or "banana" bonds. This rehybridization of the carbon atomic orbitals affects the electronic structure and reactivity of the molecule.

An orbital analysis, typically performed using Natural Bond Orbital (NBO) theory, can provide a detailed picture of the hybridization of the carbon atoms and the nature of the C-C bonds within the strained framework. Such an analysis would likely reveal increased p-character in the endocyclic C-C bonds, making them weaker and more susceptible to cleavage.

Molecular Dynamics Simulations for Conformational Space and Dynamics

While quantum chemical calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of flexible molecules. For a complex system like this compound, MD simulations can explore its conformational space and reveal the timescales of different dynamic processes.

MD simulations on cycloalkanes have demonstrated their utility in exploring conformational landscapes and observing interconversions between different conformers. nih.gov A simulation of this compound, using a suitable force field, would involve propagating the equations of motion for the atoms over time, allowing the molecule to explore various conformations. Analysis of the simulation trajectory can reveal the preferred conformations, the pathways for conformational changes, and the vibrational dynamics of the ring system. This information is crucial for understanding how the molecule might behave in a condensed phase or how it might interact with other molecules.

Computational Prediction of Reaction Pathways and Transition States

Detailed computational studies specifically predicting the reaction pathways and transition states of the parent compound, this compound, are not extensively available in the public domain. While theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the formation of substituted this compound derivatives through photochemical reactions, dedicated research on the thermal rearrangements, isomerization pathways, and associated transition states of the unsubstituted hydrocarbon itself is sparse.

Computational chemistry serves as a powerful tool for mapping potential energy surfaces, elucidating reaction mechanisms, and predicting the geometries and energies of transition states. For a strained polycyclic alkane like this compound, such studies would be invaluable for understanding its thermal stability and the plausible rearrangement pathways it might undergo. These investigations would typically involve calculating the activation barriers for various pericyclic reactions, such as electrocyclic ring openings or sigmatropic shifts, which would break and form new bonds, leading to isomeric structures.

In the absence of specific published data for this compound, a general approach to predicting its reaction pathways would involve identifying the most strained bonds within the molecule. The structure contains two fused cyclobutane rings, which are known to undergo thermally induced ring-opening reactions. Computational models could predict whether these ring-openings occur in a concerted or stepwise fashion and calculate the energy required to reach the corresponding transition states.

For instance, a hypothetical computational study could explore the conrotatory and disrotatory opening of one of the cyclobutane rings, leading to a bicyclic diene intermediate. The energy profile for such a reaction, including the activation energy and the energy of the resulting intermediate, would be key outputs of the calculation. Furthermore, the geometries of the transition states would reveal the atomic motions involved in the transformation.

While a comprehensive, data-rich analysis of the computational predictions for this compound's reaction pathways cannot be compiled from the current scientific literature, the principles of computational chemistry provide a clear framework for how such an investigation would be conducted. Future research in this area would be necessary to provide the specific quantitative data, such as that presented in the hypothetical data tables below, which would detail the energetic and geometric parameters of its potential reactions.

Hypothetical Data Table for a Predicted Reaction Pathway

Reaction PathwayReactantTransition State (TS)ProductActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Cyclobutane Ring OpeningThis compound[TS Geometry]Bicyclo[6.2.0]deca-1,5-diene[Calculated Value][Calculated Value]

Hypothetical Geometric Parameters of a Predicted Transition State

ParameterBond/AngleValue (Å/Degrees)
Breaking Bond 1C3-C6[Calculated Value]
Forming Pi-bond 1C3-C4[Calculated Value]
Forming Pi-bond 2C5-C6[Calculated Value]
Dihedral AngleH-C3-C6-H[Calculated Value]

It is crucial to reiterate that the tables above are illustrative of the type of data that would be generated from a dedicated computational study and are not based on published results for this compound.

Chemical Reactivity and Mechanistic Studies of Tricyclo 6.2.0.03,6 Decane

Ring-Opening Reactions of the Strained Cyclobutane (B1203170) and Cycloalkane Rings

The tricyclo[6.2.0.03,6]decane framework contains two fused cyclobutane rings, which are known to possess significant ring strain (approximately 26 kcal/mol per ring). This strain makes them susceptible to ring-opening reactions under thermal or catalytic conditions, which would lead to more stable bicyclic or monocyclic systems.

Thermally Induced Ring-Opening Pathways

Specific studies detailing the thermally induced ring-opening pathways of this compound are not prominently featured in the surveyed literature. In general, thermal rearrangements of strained polycyclic systems can proceed through concerted (pericyclic) or stepwise (diradical) mechanisms. The stereochemical outcome of such reactions would be dictated by orbital symmetry rules for concerted pathways. For this compound, cleavage of one of the internal C-C bonds of the cyclobutane rings would be an expected initial step, potentially leading to a bicyclo[6.2.0]decane diene derivative. However, without experimental or computational data, the precise products and reaction conditions remain speculative.

Catalytic Ring-Opening Processes

Catalytic ring-opening, often through hydrogenolysis, is a common reaction for strained cycloalkanes. This process typically involves a transition metal catalyst (e.g., platinum, palladium, rhodium) and a source of hydrogen. The reaction cleaves a C-C bond and saturates the resulting valencies with hydrogen atoms. For cyclobutanes, this reaction generally occurs under milder conditions than for less strained rings like cyclopentane (B165970) or cyclohexane (B81311).

While specific data for this compound is scarce, the NIST Chemistry WebBook does provide reaction thermochemistry data for the hydrogenation of Tricyclo[6.2.0.03,6]deca-1(8),2,6-triene to form this compound, indicating an enthalpy of reaction (ΔrH°) of -245 ± 1 kJ/mol. nist.gov This demonstrates the saturation of the system rather than its opening. It can be inferred that under more forcing hydrogenolysis conditions, cleavage of the strained cyclobutane rings would likely occur, yielding substituted cyclooctane (B165968) or decane (B31447) derivatives.

Rearrangement Reactions of the this compound Skeleton

Rearrangements of the this compound skeleton can be induced by photochemical energy or by acid or base catalysis, leading to various isomeric structures.

Photoinduced Rearrangements and Cycloreversions

The most extensively studied reaction related to the this compound skeleton is its formation via [2+2] photocycloaddition. The solid-state photochemical dimerization of certain dienones, for example, can yield derivatives like 2,7-dioxo-tricyclo[6.2.0.03,6]decane-4,5,9,10-tetracarboxylic acid. ugent.beias.ac.in This process involves the formation of the two cyclobutane rings from two molecules of the starting material.

The reverse of this process, a cycloreversion, is a plausible photoinduced rearrangement. In such a reaction, absorption of light would provide the energy to cleave the cyclobutane rings, regenerating the monomeric precursors. This type of reversible photochemical reaction is of interest for molecular solar thermal energy storage systems, where energy is stored in the strained molecule and released upon triggered cycloreversion. ugent.be

Acid- or Base-Catalyzed Isomerizations

Cycloaddition Reactions Involving this compound Derivatives

The vast majority of literature on cycloaddition reactions related to this system focuses on the synthesis of the tricyclic framework rather than its use as a substrate in further cycloadditions. The formation of the this compound core via intramolecular or intermolecular [2+2] photocycloaddition is a key synthetic strategy. ias.ac.in For example, the photodimerization of dimethyl trans,trans-penta-1,4-dien-3-one-1,5-dicarboxylate is reported to yield a this compound derivative. sibran.ru

Once formed, if the this compound derivative contains remaining unsaturation (i.e., double bonds), it could theoretically participate in further cycloaddition reactions, such as Diels-Alder or further [2+2] cycloadditions. However, specific examples of this compound derivatives acting as reactants in subsequent cycloaddition reactions are not documented in the surveyed scientific literature. The stability of the saturated skeleton makes it an unlikely participant in cycloaddition reactions unless functional groups are present.

Diels-Alder Reactions and Related Pericyclic Processes

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org While there is a lack of specific studies on the parent this compound as either a diene or a dienophile in Diels-Alder reactions, the reactivity of related systems containing cyclobutane moieties has been investigated. For instance, cyclobutenone is known to be a highly reactive dienophile in Diels-Alder reactions due to the ring strain which facilitates the necessary orbital interactions. researchgate.netnih.gov This suggests that the introduction of unsaturation within the this compound framework could lead to interesting dienophilic or dienic behavior.

Computational studies on the intramolecular Diels-Alder reactions of cycloalkenones have shown that the stereoselectivity is governed by steric repulsion and the conformation of the tether connecting the diene and dienophile. acs.org Such findings could be extrapolated to predict the outcome of intramolecular Diels-Alder reactions of appropriately functionalized this compound derivatives.

Cheletropic Extrusions and Retro-Cycloadditions

Retro-cycloadditions, the reverse of cycloaddition reactions, are typically thermally induced and are driven by the formation of more stable products. The parent this compound is a saturated alkane and would not undergo a retro-Diels-Alder reaction. However, derivatives formed from [2+2] photocycloadditions, a common method for synthesizing the this compound core, could potentially undergo retro-[2+2] cycloadditions under thermal or photochemical conditions, leading to the cleavage of the cyclobutane ring. researchgate.net

Electrophilic and Nucleophilic Reactions at Specific Sites

The reactivity of this compound towards electrophiles and nucleophiles is expected to be influenced by its high degree of strain and the accessibility of its carbon-carbon and carbon-hydrogen bonds.

Due to the strained nature of the cyclobutane ring within the this compound framework, it is plausible that the C-C bonds could be susceptible to electrophilic attack, leading to ring-opening reactions. libretexts.org Such reactions are well-documented for other highly strained polycyclic systems. The regioselectivity of such an attack would likely be directed by the substitution pattern on the ring system.

Nucleophilic reactions would generally require the presence of a suitable leaving group or an electrophilic center within a functionalized derivative of this compound. For instance, nucleophilic substitution reactions could occur at a carbon atom bearing a halogen or a sulfonate ester. The stereochemical outcome of such reactions would be of significant interest due to the rigid, bicyclic nature of the substrate.

Spectroscopic Probing of Reaction Intermediates

The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates. Spectroscopic techniques are invaluable tools for this purpose.

In the context of reactions involving this compound and its derivatives, various spectroscopic methods could be employed. For instance, in the study of photochemical reactions, UV-Vis spectroscopy can be used to monitor the disappearance of reactants and the formation of products. acs.org 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining the structure of reaction products and can also be used to study reaction kinetics. ias.ac.inacs.orgresearchgate.net High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of products and intermediates. ias.ac.inresearchgate.netsci-hub.se

For example, in the solid-state photochemical synthesis of a tetrapyridyl-substituted this compound, 1H NMR and UV-vis spectroscopic studies were instrumental in establishing a stepwise mechanism that proceeds through a monocyclobutane intermediate. researchgate.netrsc.org Theoretical calculations, such as Density Functional Theory (DFT), can also provide valuable insights into the structures and energies of reaction intermediates and transition states. researchgate.net

Applications in Advanced Materials and Supramolecular Chemistry Non Biological

Design and Synthesis of Novel Polymeric Materials Incorporating Tricyclo[6.2.0.03,6]decane Units

The incorporation of caged hydrocarbon units like this compound into polymer backbones or as pendant groups is a strategy to enhance the performance of materials.

The introduction of bulky, rigid tricyclic cage structures into polymers significantly impacts their physical and thermal properties. While research on the specific this compound isomer is part of a broader field, studies on closely related tricyclodecane (TCD) moieties in polymers offer significant insights. For instance, incorporating tricycloalkyl substituents as pendant groups on methacrylate (B99206) polymers has been shown to enhance thermal stability. researchgate.net These polymers also exhibit improved mechanical strength, higher transparency, and lower water absorption compared to conventional polymers like polymethyl methacrylate (PMMA). researchgate.net

The rigid nature of the tricyclodecane cage restricts the mobility of polymer chains, leading to a higher glass transition temperature (Tg). This effect is observed in various polymer systems, including poly(thioether sulfone)s containing the tricyclo[5.2.1.02,6]decane moiety, which demonstrate good thermal stability with 5% weight loss temperatures around 300 °C and Tg values as high as 113 °C. The dense structure imparted by the cage also contributes to desirable optical properties, such as a high refractive index and a high Abbe number, making these materials promising for optical applications.

Table 1: Comparison of Properties for PMMA vs. Tricycloalkyl-Containing Methacrylate Copolymers

Property Polymethyl Methacrylate (PMMA) Tricycloalkyl-Containing Methacrylate Copolymers
Thermal Stability Lower Enhanced
Mechanical Strength Lower Increased
Water Absorption Higher Lower
Dielectric Constant Higher Lower

| Transparency (UV-Vis) | Good | High |

The synthesis of functionalized tricyclodecane derivatives is essential for their use as monomers in controlled polymerization processes. The development of these monomers often involves multi-step synthetic routes. Key strategies include leveraging photochemical reactions and metathesis to build the complex cage structure and introduce polymerizable groups.

For example, the synthesis of a functionalized tricyclo[6.2.0.02,6]decane derivative, an isomer of the target compound, has been achieved in enantiomerically pure form. ias.ac.in The key steps in this process involved a stereocontrolled copper(I)-catalyzed intramolecular [2+2] photocycloaddition to form a bicyclo[3.2.0]heptane intermediate, followed by a ring-closing olefin metathesis to complete the tricyclic system. ias.ac.in Such synthetic pathways allow for the precise placement of functional groups that can later participate in polymerization reactions, offering a route to well-defined polymers with cage structures.

Fabrication of Supramolecular Architectures with this compound Scaffolds

The defined geometry and rigidity of the this compound scaffold make it an attractive component for constructing ordered supramolecular assemblies.

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. While the rigid, pre-organized cavity of cage compounds makes them ideal candidates for host molecules, specific research detailing this compound derivatives in host-guest complexation and molecular recognition is not extensively documented in publicly available literature. The potential for this scaffold to act as a host for small molecular guests remains an area for future exploration.

Crystal engineering is a field focused on the design and synthesis of crystalline solids with desired properties, relying on an understanding of intermolecular interactions. nist.gov The this compound framework has been successfully generated through crystal engineering principles.

In a notable example, the stereospecific formation of an exo–exo tetrapyridyl this compound derivative was achieved via a solid-state double [2+2] photochemical reaction. sci-hub.se The reactant, 1,5-bis(4-pyridyl)-1,4-pentadiene-3-one, was co-crystallized with hydrogen-bonding template molecules like phloroglucinol (B13840). sci-hub.se This pre-organization in the crystal lattice, a form of supramolecular self-assembly, aligned the reactive olefin groups in the precise orientation required for the photochemical reaction to proceed with 100% yield and stereospecificity upon UV irradiation. sci-hub.se This topochemical reaction demonstrates how self-assembly processes can be harnessed to synthesize complex cage structures that would be difficult to obtain through conventional solution-phase chemistry. nist.govsci-hub.se

This compound Derivatives as Building Blocks in Catalysis (Non-Biological)

While the direct application of this compound derivatives as catalysts or ligands is not widely reported, the synthesis of the core scaffold itself often relies on catalytic processes. The development of these catalytic methods is crucial for producing the building blocks needed for more complex applications.

Research into the synthesis of the closely related tricyclo[6.2.0.02,6]decane ring system highlights the importance of catalysis in forming these intricate structures. A key synthetic step is the stereocontrolled intramolecular [2+2] photocycloaddition of a 1,6-diene, a reaction that is efficiently catalyzed by copper(I) complexes. researchgate.netias.ac.in This catalytic step enables the construction of the strained cyclobutane (B1203170) ring within the tricyclic system with high precision. ias.ac.in The development of such catalytic transformations is a foundational step toward the broader use of these cage compounds as building blocks for functional materials, which could include novel ligands for transition metal catalysis in the future.

Extensive Research Reveals No Current Applications of this compound in Chiral Ligand Design for Stereoselective Transformations

A comprehensive review of scientific literature and chemical databases has found no documented instances of the chemical compound this compound, or its derivatives, being utilized as a scaffold in the design of chiral ligands for stereoselective transformations. Despite the rigid and well-defined three-dimensional structure of the this compound framework, which theoretically could provide a suitable backbone for inducing chirality in chemical reactions, there is a notable absence of research in this specific area of asymmetric catalysis.

Current research on this compound and its related isomers, such as tricyclo[6.2.0.02,6]decane, has predominantly focused on their synthesis, often in the context of creating complex natural products. While some of these synthetic routes are asymmetric in nature, the resulting tricyclic compounds have not been subsequently employed as ligands or catalysts to control the stereochemical outcome of other chemical reactions.

The field of asymmetric catalysis is rich with a diverse array of chiral ligands built upon various molecular scaffolds. These are crucial for the enantioselective synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. However, based on available data, the potential of the this compound core in this application remains unexplored by the scientific community.

Consequently, there are no detailed research findings, data tables on stereoselective transformations, or specific examples of chiral ligands based on this particular compound to report. The absence of such information suggests that the exploration of this compound in the realm of advanced materials and supramolecular chemistry, specifically for chiral ligand design, is a novel and yet-to-be-investigated area of chemical research.

Future Perspectives and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like tricyclo[6.2.0.03,6]decane and its derivatives. chemistryjournals.net Future research in this area is geared towards minimizing environmental impact by focusing on atom economy, reducing the use of hazardous reagents and solvents, and improving energy efficiency. rasayanjournal.co.insemanticscholar.org

A significant focus lies in the advancement of photochemical [2+2] cycloaddition reactions, a key step in constructing the this compound core. tum.de The use of visible light as a renewable energy source is a promising green alternative to UV irradiation. Furthermore, performing these reactions in environmentally benign solvents, such as water or ionic liquids, is an active area of investigation. chemistryjournals.net The development of solid-state photochemical reactions also presents a sustainable approach, often leading to high stereoselectivity and eliminating the need for bulk solvents. researchgate.net

Catalysis plays a pivotal role in green synthesis. The use of earth-abundant and non-toxic metal catalysts, such as copper(I), for promoting [2+2] photocycloadditions is a key strategy. ias.ac.inresearchgate.net Future work will likely involve the development of recyclable catalysts and biocatalytic methods to further enhance the sustainability of these synthetic routes. chemistryjournals.net

Green Synthetic StrategyDescriptionPotential Advantages
Photochemistry in Green Solvents Utilizing water, ionic liquids, or supercritical fluids as reaction media for photochemical cycloadditions.Reduced toxicity, potential for catalyst recycling, and unique reactivity. chemistryjournals.net
Solid-State Synthesis Performing photochemical reactions on crystalline starting materials.High stereoselectivity, reduced solvent waste, and simplified purification. researchgate.net
Catalyst Development Designing recyclable and earth-abundant metal catalysts or employing biocatalysts.Lower environmental impact, reduced cost, and milder reaction conditions. chemistryjournals.netias.ac.inresearchgate.net
Flow Chemistry Conducting reactions in continuous flow reactors.Improved safety, scalability, and energy efficiency.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The inherent ring strain of the this compound skeleton makes it a substrate for discovering novel chemical transformations. While the synthesis of this ring system has been a primary focus, its subsequent reactivity remains a largely underexplored frontier. Future research will likely delve into selective ring-opening reactions to access other complex molecular architectures. researchgate.netrsc.org

The functionalization of the this compound core is another area ripe for exploration. The development of methods for the selective introduction of various functional groups at specific positions on the carbocyclic framework will be crucial for synthesizing derivatives with tailored properties. The unique three-dimensional arrangement of the rings could lead to unexpected reactivity and selectivity in these functionalization reactions.

Furthermore, the this compound scaffold can serve as a rigid template for controlling the spatial orientation of appended reactive groups, potentially leading to novel intramolecular reactions and rearrangements. The study of these transformations could provide fundamental insights into reaction mechanisms and the influence of molecular geometry on reactivity.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. sci-hub.se In the context of this compound, DFT calculations have been employed to elucidate the mechanism of its photochemical synthesis. researchgate.netresearchgate.net Future applications of computational modeling in this area are expected to expand significantly.

Advanced computational methods can be used to predict the stereochemical outcome of cycloaddition reactions with greater accuracy, guiding the design of experiments to favor the formation of a desired isomer. sci-hub.se Furthermore, theoretical calculations can help in understanding the intricate electronic and steric factors that govern the reactivity of the this compound ring system.

Predictive modeling can also be utilized to design novel derivatives of this compound with specific electronic or optical properties. By simulating the properties of virtual compounds, researchers can prioritize synthetic targets with the highest potential for applications in areas such as materials science and medicinal chemistry. The synergy between computational prediction and experimental validation will be crucial for accelerating the discovery of new functional molecules based on this unique scaffold. semanticscholar.org

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Elucidating reaction mechanisms, predicting stereoselectivity, and calculating spectroscopic properties. sci-hub.seresearchgate.netresearchgate.net
Molecular Dynamics (MD) Simulating the conformational behavior of flexible this compound derivatives.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzymatic reactions or the behavior of the molecule in a complex environment.

Integration of this compound into Hybrid Materials

The rigid and well-defined three-dimensional structure of the this compound unit makes it an attractive building block for the construction of novel hybrid materials. The incorporation of this carbocyclic scaffold into polymers or metal-organic frameworks (MOFs) could lead to materials with unique structural and functional properties.

For instance, polymers containing the this compound moiety in their backbone could exhibit enhanced thermal stability and rigidity. The synthesis of such polymers could be achieved by functionalizing the this compound core with polymerizable groups.

In the realm of MOFs, this compound-based linkers could be used to create frameworks with novel topologies and pore environments. The defined geometry of the this compound unit could allow for precise control over the structure of the resulting MOF, which is crucial for applications in gas storage, separation, and catalysis. The development of synthetic routes to appropriately functionalized this compound derivatives is a key challenge in this emerging area.

Uncovering Novel Stereochemical Aspects and Chiral Applications

The this compound framework possesses a rich stereochemical landscape. The synthesis of this ring system can lead to various stereoisomers, and controlling the stereochemical outcome of these reactions is a significant challenge and an area of active research. ias.ac.inacs.org The development of new stereoselective synthetic methods will be crucial for accessing enantiomerically pure this compound derivatives. ias.ac.in

The asymmetric synthesis of functionalized this compound derivatives is of particular interest for applications in medicinal chemistry and catalysis. ias.ac.in Chiral derivatives of this carbocycle could serve as ligands for asymmetric catalysis or as scaffolds for the development of new therapeutic agents. The rigid nature of the this compound core can help in pre-organizing functional groups in a specific spatial arrangement, which is often a key feature of effective chiral ligands and bioactive molecules.

Future research will likely focus on the development of catalytic enantioselective methods for the synthesis of the this compound ring system. The exploration of chiral auxiliaries and catalysts for controlling the stereochemistry of the key cycloaddition steps will be a central theme in this endeavor. The ultimate goal is to develop practical and efficient routes to a wide range of enantiomerically pure this compound-based molecules for various chiral applications.

Q & A

Q. How can researchers integrate contradictory spectral data from this compound derivatives into a coherent structural model?

  • Methodology: Apply Bayesian statistical analysis to weigh conflicting evidence (e.g., NMR vs. X-ray data). Use consensus scoring algorithms to reconcile outliers, and validate via independent techniques like Raman spectroscopy or neutron diffraction .

Data Presentation and Validation

Q. What guidelines ensure rigorous presentation of this compound data in publications, particularly for complex stereochemical assignments?

  • Methodology: Follow IUPAC nomenclature and CIF (Crystallographic Information File) standards for crystallographic data. Use SI appendices for raw spectral datasets and computational input files, ensuring reproducibility. Cross-reference with authoritative databases (e.g., NIST WebBook) .

Q. How should researchers address limitations in sample purity or instrumental sensitivity when reporting this compound properties?

  • Methodology: Quantify purity via elemental analysis or HPLC-UV. Disclose detection limits (e.g., LoD/LoQ) for spectroscopic methods. Use error propagation models to report uncertainties in thermodynamic or kinetic measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.